

An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzamide

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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)benzamide

Cat. No.: B1302122

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Abstract

3-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzamide scaffold, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological relevance of **3-Fluoro-5-(trifluoromethyl)benzamide**, supported by detailed experimental protocols and structured data presentation.

Chemical Properties and Data

3-Fluoro-5-(trifluoromethyl)benzamide is a solid at room temperature with a melting point in the range of 115-117 °C.^[1] The presence of the electron-withdrawing fluorine and trifluoromethyl groups influences the electronic and lipophilic character of the molecule, which can be crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of **3-Fluoro-5-(trifluoromethyl)benzamide**

Property	Value	Reference
CAS Number	207986-20-7	[1] [2]
Molecular Formula	C ₈ H ₅ F ₄ NO	[1] [2]
Molecular Weight	207.13 g/mol	[2]
Melting Point	115-117 °C	[1]
Boiling Point	197.8 ± 40.0 °C at 760 mmHg	[1]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[2]

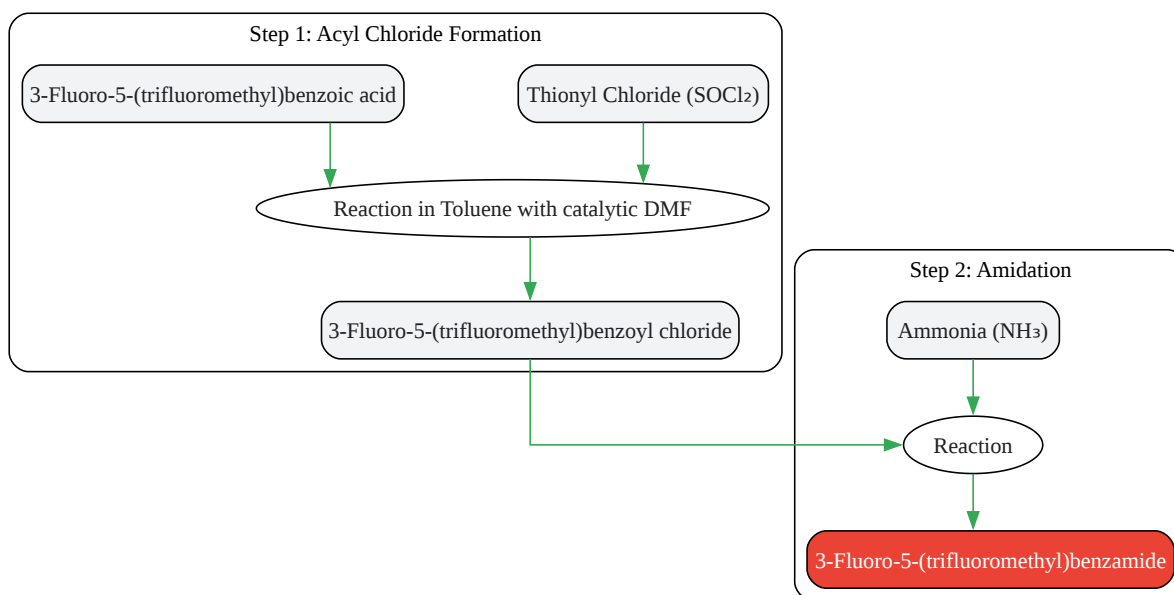
Table 2: Computational Chemistry Data for **3-Fluoro-5-(trifluoromethyl)benzamide**

Property	Value	Reference
Topological Polar Surface Area (TPSA)	43.09 Å ²	[2]
LogP	1.9434	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	1	[2]

Synthesis and Experimental Protocols

The synthesis of **3-Fluoro-5-(trifluoromethyl)benzamide** is typically achieved through a two-step process starting from 3-fluoro-5-(trifluoromethyl)benzoic acid. The general synthetic workflow involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Experimental Workflow: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide



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Caption: Synthetic workflow for **3-Fluoro-5-(trifluoromethyl)benzamide**.

Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides from carboxylic acids.[3]

Materials:

- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- Thionyl chloride (SOCl₂)

- Anhydrous toluene
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and heating mantle

Procedure:

- To a solution of 3-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of anhydrous DMF.
- Slowly add thionyl chloride (5 equivalents) to the mixture at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

This protocol describes the amidation of the synthesized acyl chloride.

Materials:

- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
- Aqueous ammonia solution (e.g., 28-30%)
- An appropriate organic solvent (e.g., dichloromethane or diethyl ether)
- Separatory funnel

- Standard laboratory glassware for extraction and purification

Procedure:

- Dissolve the crude 3-fluoro-5-(trifluoromethyl)benzoyl chloride in an appropriate organic solvent.
- Cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution of the acyl chloride. A white precipitate should form.
- Continue stirring at room temperature for 1-2 hours.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Fluoro-5-(trifluoromethyl)benzamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product.

Biological Activity and Potential Applications

While direct biological activity data for **3-Fluoro-5-(trifluoromethyl)benzamide** is limited in publicly available literature, the benzamide scaffold and the presence of fluorine and trifluoromethyl groups are features of many biologically active molecules.[\[4\]](#)

Derivatives of **3-Fluoro-5-(trifluoromethyl)benzamide** have been synthesized and investigated for their potential as antiviral agents. Specifically, N-[(thiophen-3-yl)methyl]benzamides derived from this core structure have shown promise as inhibitors of the influenza A virus hemagglutinin (HA)-mediated fusion process.[\[3\]](#) For instance, the closely related analog, N-[(2,5-Dimethylthiophen-3-yl)methyl]-**3-fluoro-5-(trifluoromethyl)benzamide**, exhibited antiviral EC₅₀ values of approximately 1 µM against PR8 and Virg09 influenza strains.[\[3\]](#)

The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity to target proteins.[\[5\]](#) Similarly, the

fluorine atom can modulate the electronic properties and membrane permeability of a molecule.[6]

Given the known activities of its derivatives, **3-Fluoro-5-(trifluoromethyl)benzamide** serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antiviral drugs.

Logical Relationship: From Core Structure to Potential Application



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Caption: Role of **3-Fluoro-5-(trifluoromethyl)benzamide** in drug discovery.

Safety Information

Detailed safety data sheets (SDS) should be consulted before handling **3-Fluoro-5-(trifluoromethyl)benzamide**. As a chemical intermediate, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Fluoro-5-(trifluoromethyl)benzamide is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its synthesis is achievable through standard organic chemistry methodologies. While direct biological data on the parent compound is scarce, its utility as a scaffold for the generation of biologically active molecules, particularly antiviral agents, is evident from the current literature. Further investigation into the biological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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